molecular formula C17H16Cl3NO3 B15095722 Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester CAS No. 937682-60-5

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester

Cat. No.: B15095722
CAS No.: 937682-60-5
M. Wt: 388.7 g/mol
InChI Key: UKPUYEHVMALZAJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzoic acid core substituted with chlorine and a propylamino group linked to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Anthranilic acid, 5-chloro-, methyl ester
  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 5-chloroanthranilate

Uniqueness

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and dichlorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

937682-60-5

Molecular Formula

C17H16Cl3NO3

Molecular Weight

388.7 g/mol

IUPAC Name

methyl 5-chloro-2-[3-(2,5-dichlorophenoxy)propylamino]benzoate

InChI

InChI=1S/C17H16Cl3NO3/c1-23-17(22)13-9-11(18)4-6-15(13)21-7-2-8-24-16-10-12(19)3-5-14(16)20/h3-6,9-10,21H,2,7-8H2,1H3

InChI Key

UKPUYEHVMALZAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NCCCOC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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